mgc(3Me)FL
Description
Properties
Molecular Formula |
C55H76N6O13S |
|---|---|
Molecular Weight |
1061.3 g/mol |
IUPAC Name |
5-[[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C55H76N6O13S/c1-5-6-7-8-9-10-11-12-13-14-15-19-49(65)60(3)34-50(66)61(4)45(36-75)54(69)59(2)27-28-72-29-30-73-35-48(64)58-44(52(56)67)18-16-17-26-57-53(68)37-20-23-40(43(31-37)55(70)71)51-41-24-21-38(62)32-46(41)74-47-33-39(63)22-25-42(47)51/h20-25,31-33,44-45,62,75H,5-19,26-30,34-36H2,1-4H3,(H2,56,67)(H,57,68)(H,58,64)(H,70,71)/t44-,45-/m0/s1 |
InChI Key |
FFARRCJICNKSHB-GSVOJQHPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)N |
Origin of Product |
United States |
Molecular Derivation and Intracellular Activation Pathways of Mgc 3me Fl
Precursor Compound Characterization: mgc(3Me)FDA
The direct precursor to the fluorescent probe mgc(3Me)FL is the compound mgc(3Me)FDA. This molecule is characterized as a derivative of fluorescein (B123965) diacetate (FDA) targetmol.commedchemexpress.commedchemexpress.comfunakoshi.co.jpinvivochem.cntargetmol.cn. The structural modification involves the incorporation of a cell-permeable myrGC³Me motif targetmol.commedchemexpress.commedchemexpress.comfunakoshi.co.jp. The complete structure of mgc(3Me)FDA consists of the fluorescein diacetate core linked to an N-myristoylated Gly-Cys dipeptide (mgc), where the three amide bonds within the mgc peptide chain are methylated funakoshi.co.jp.
Unlike its fluorescent product, mgc(3Me)FDA is designed to be non-fluorescent and membrane-permeable medchemexpress.commedchemexpress.comberkeley.edu. This characteristic is crucial for its delivery into living cells. Upon successful entry, the molecule is poised for the transformation that yields the active fluorescent probe.
Here is a summary of key characteristics of mgc(3Me)FDA:
| Characteristic | Description | Source(s) |
| Nature | Precursor compound | targetmol.commedchemexpress.commedchemexpress.commedchemexpress.com |
| Base Structure | Fluorescein diacetate (FDA) derivative | targetmol.commedchemexpress.commedchemexpress.comfunakoshi.co.jp |
| Modification | Includes a cell-permeable myrGC³Me motif | targetmol.commedchemexpress.commedchemexpress.comfunakoshi.co.jp |
| Fluorescence | Non-fluorescent | medchemexpress.commedchemexpress.comberkeley.edu |
| Membrane Permeability | Cell-permeable | targetmol.commedchemexpress.commedchemexpress.comberkeley.edubiotium.com |
| Subcellular Localization (after conversion) | Primarily Golgi apparatus, also binds to outer leaflet of plasma membrane | medchemexpress.commedchemexpress.cominvivochem.commedchemexpress.com |
(Note: This is an example of a data table that could be presented interactively, allowing users to sort or filter based on columns.)
The molecular formula for this compound is C₅₅H₇₆N₆O₁₃S, with a molecular weight of approximately 1061.29 g/mol invivochem.com. The PubChem CID for mgc(3Me)FDA is HY-D2300 medchemexpress.commedchemexpress.com, and for this compound is HY-D2301 medchemexpress.commedchemexpress.commedchemexpress.com. A related compound, "mgc3Me Linker," has a PubChem CID of 171378346, a molecular formula of C₅₃H₈₀N₆O₇S, and a molecular weight of 945.3 g/mol nih.gov.
Intracellular Hydrolytic Conversion to Active this compound
Once inside the cellular environment, the non-fluorescent mgc(3Me)FDA undergoes a critical transformation to become the fluorescently active this compound targetmol.commedchemexpress.commedchemexpress.cominvivochem.cntargetmol.cnmedchemexpress.cominvivochem.com. This conversion is primarily achieved through intracellular hydrolysis medchemexpress.commedchemexpress.cominvivochem.com. The active form, this compound, exhibits fluorescence, enabling its use in imaging applications targetmol.commedchemexpress.commedchemexpress.commedchemexpress.cominvivochem.com.
Research findings indicate that this compound, following its intracellular activation, demonstrates specific subcellular localization. It is observed to accumulate in the Golgi apparatus, serving as a visualized Golgi probe targetmol.commedchemexpress.commedchemexpress.cominvivochem.com. Additionally, this compound has been shown to bind to the outer leaflet of the plasma membrane, resulting in fluorescence of the plasma membrane medchemexpress.commedchemexpress.cominvivochem.commedchemexpress.com.
Enzymatic Hydrolysis Mechanisms within Cellular Environments
The intracellular conversion of mgc(3Me)FDA to this compound is facilitated by the enzymatic machinery present within cells. This process relies on the activity of intracellular esterases targetmol.combiotium.comucsd.eduresearchgate.netbiotium.comnih.govberkeley.edunih.govnih.gov. Esterases are a class of hydrolase enzymes that catalyze the hydrolysis of ester bonds researchgate.netnih.gov. In the context of FDA derivatives, these enzymes cleave the acetyl ester groups berkeley.eduucsd.eduresearchgate.net.
The hydrolysis of fluorogenic compounds like FDA by intracellular esterases leads to the accumulation of the fluorescent product within the cell nih.govnih.gov. This enzymatic cleavage is a key step in the activation mechanism of such probes. Specific types of esterases, such as acetylesterases, are known to be involved in the removal of acetyl groups researchgate.net. Carboxylesterases are another significant family of enzymes that catalyze the hydrolysis of carboxylesters nih.gov. Studies on the hydrolysis of FDA by intracellular esterases in Saccharomyces cerevisiae, for instance, have characterized the kinetics of this process, describing it with first-order reaction kinetics and calculating rate constants nih.gov.
The general mechanism of ester hydrolysis can involve nucleophilic attack on the carbonyl carbon of the ester bond, leading to the cleavage of the ester and the release of a carboxylic acid and an alcohol researchgate.net. In the case of mgc(3Me)FDA, the hydrolysis of the acetate (B1210297) groups yields the free hydroxyl groups on the fluorescein moiety, restoring its fluorescence.
Comparative Analysis with Other Intracellularly Activated Probes (e.g., Flubi-2 from Flubida-2)
The strategy of using a non-fluorescent, membrane-permeable precursor that is activated intracellularly by hydrolysis is a common approach in the design of fluorescent probes for cellular studies. A comparable example is the probe Flubi-2, which is derived from its precursor, Flubida-2 medchemexpress.commedchemexpress.comberkeley.edubiotium.combiotium.com.
Flubida-2, similar to mgc(3Me)FDA, is a non-fluorescent, membrane-permeable compound medchemexpress.commedchemexpress.comberkeley.edu. Upon entering the cell, Flubida-2 is hydrolyzed by intracellular esterases, specifically referred to as endoesterases in some contexts, to produce the fluorescent product Flubi-2 medchemexpress.commedchemexpress.comberkeley.edubiotium.comucsd.edubiotium.comavantorsciences.com. This hydrolytic conversion of Flubida-2 to Flubi-2 occurs in the cytosol and various organelles berkeley.eduucsd.edu.
While both mgc(3Me)FDA and Flubida-2 utilize intracellular esterase-mediated hydrolysis for activation, their specific applications and targeting mechanisms can differ. Flubi-2 is characterized as a fluorescein-biotin based pH-ratio dye, used for determining the pH of organelles within the secretory pathway, such as the Golgi apparatus and endoplasmic reticulum medchemexpress.commedchemexpress.comberkeley.eduucsd.edu. Its targeting to specific organelles often involves the use of avidin (B1170675) chimera proteins berkeley.eduucsd.eduavantorsciences.com. In contrast, this compound exhibits an inherent localization to the Golgi apparatus and the plasma membrane after activation medchemexpress.commedchemexpress.cominvivochem.commedchemexpress.com, suggesting that the myrGC³Me motif plays a role in its specific subcellular distribution, distinct from the avidin-biotin targeting strategy employed with Flubi-2 in some applications.
This comparison highlights a shared principle of intracellular hydrolytic activation among different fluorescent probes, while also illustrating how variations in molecular design (e.g., the presence of specific targeting motifs) can lead to distinct subcellular localization and research applications.
Subcellular Targeting and Localization Mechanisms of Mgc 3me Fl
Golgi Apparatus Specificity
mgc(3Me)FL is known for its specific localization to the Golgi apparatus, serving as a visualized Golgi probe. medchemexpress.commedchemexpress.commedchemexpress.cominvivochem.comsmolecule.commedchemexpress.cntargetmol.cn The Golgi apparatus is a key organelle in eukaryotic cells, involved in modifying, sorting, and packaging proteins and lipids synthesized in the endoplasmic reticulum. thermofisher.cnfsu.edumdpi.com Its structure consists of flattened membrane-bound sacs called cisternae. thermofisher.cnfsu.edu
Molecular Recognition and Binding within Golgi Membranes
The mechanism underlying this compound's Golgi specificity involves a multi-step process after its precursor, mgc(3Me)FDA, enters the cell. mgc(3Me)FDA is cell-permeable due to the modification with a myrGC3Me motif. medchemexpress.commedchemexpress.comfunakoshi.co.jp Once inside the cell, endogenous esterases hydrolyze the acetyl groups of mgc(3Me)FDA, restoring the green fluorescence of fluorescein (B123965). funakoshi.co.jp The deacetylated form, this compound, transiently localizes to the ER and Golgi apparatus, influenced by the N-myristoyl groups. funakoshi.co.jp Subsequent S-palmitoylation by endogenous enzymes adds palmitic acid to the cysteine side chain, forming a Golgi apparatus selective localization motif. funakoshi.co.jp While intrinsic palmitoylation can lead to localization in both the Golgi and plasma membrane, the presence of the three methyl groups (3Me) in this compound biases the equilibrium towards Golgi localization, enhancing its selectivity for this organelle. funakoshi.co.jp
Factors Influencing Golgi Localization and Retention
Several factors influence the localization and retention of molecules within the Golgi apparatus. The unique structure of this compound, incorporating the myrGC3Me motif and undergoing intracellular hydrolysis and palmitoylation, is crucial for its Golgi targeting. funakoshi.co.jp The three methyl groups play a specific role in biasing localization towards the Golgi despite the potential for plasma membrane targeting associated with palmitoylation alone. funakoshi.co.jp The dynamic nature of the Golgi, including vesicle trafficking and membrane connections with other organelles, also plays a role in the movement and distribution of molecules within this compartment. mdpi.comuvigo.esnih.gov Proteins like golgins and multi-subunit tethering complexes (MTCs) are involved in the recognition and capture of vesicles at different Golgi regions, contributing to the organelle's function as a hub for vesicle trafficking. nih.gov While these are general mechanisms for Golgi trafficking, the specific interactions of this compound with Golgi membrane components and the influence of its unique structural features are key to its localization.
Plasma Membrane Association
In addition to its Golgi localization, this compound also binds to the outer leaflet of the plasma membrane, causing the plasma membrane to fluoresce. medchemexpress.commedchemexpress.commedchemexpress.cominvivochem.commedchemexpress.cnmedchemexpress.com
Binding to the Outer Leaflet of the Plasma Membrane
This compound has been shown to bind selectively to the outer leaflet of the plasma membrane. medchemexpress.comsmolecule.commedchemexpress.cnmedchemexpress.com The plasma membrane is a dynamic structure with an asymmetric lipid bilayer, where the outer and inner leaflets have different lipid compositions. libretexts.orgresearchgate.net Components like phosphatidylcholine (PC) and sphingomyelin (B164518) (SM) are predominantly found in the outer leaflet. libretexts.org The binding of this compound to the outer leaflet suggests potential interactions with specific lipid components or membrane proteins present in this layer. libretexts.orgresearchgate.net While the exact molecular interactions for plasma membrane binding of this compound are not as detailed as its Golgi targeting mechanism in the provided sources, its presence on the outer leaflet is consistently reported. medchemexpress.comsmolecule.commedchemexpress.cnmedchemexpress.com
Implications for Membrane Dynamics Studies
The ability of this compound to label both the Golgi apparatus and the outer leaflet of the plasma membrane has implications for studying membrane dynamics. medchemexpress.comfunakoshi.co.jpsmolecule.commedchemexpress.cnmedchemexpress.com The plasma membrane is a highly dynamic structure, involved in various cellular processes including signaling, transport, and interactions with the extracellular environment. nih.govuio.no The lateral diffusion and organization of lipids and proteins within the plasma membrane are crucial for its function. nih.gov Fluorescent probes like this compound can be valuable tools for visualizing and tracking the movement and distribution of membrane components in live cells. nih.govucl.ac.uk The simultaneous labeling of the Golgi and plasma membrane by this compound could potentially allow for correlative studies investigating the trafficking of lipids and proteins between these two organelles and the dynamics of membrane remodeling. fsu.eduuvigo.es For instance, observing the dynamics of this compound fluorescence in both structures could provide insights into vesicular transport pathways or lipid metabolism and trafficking. thermofisher.cnuvigo.es Studies using fluorescent probes have been instrumental in understanding membrane fluidity, lipid domain formation, and the impact of lateral diffusion on cellular processes like signal transduction. nih.gov The distinct localization of this compound to the outer leaflet of the plasma membrane could be particularly useful for studying processes occurring specifically in this layer, such as the organization of gangliosides or the activity of proteins embedded in or associated with the outer leaflet. libretexts.orgresearchgate.net
Applications of Mgc 3me Fl in Cellular Mechanism Elucidation
Visualization of Organelle Dynamics and Morphology
A key application of mgc(3Me)FL is in the visualization of organelle dynamics and morphology, with a particular focus on the Golgi apparatus. nih.govnih.gov Its ability to selectively stain this organelle provides a powerful means to study its structure and behavior in living systems. nih.govnih.gov
This compound serves as a visualized Golgi probe, enabling the real-time imaging of the Golgi apparatus structure and its morphological changes. nih.govnih.gov This is crucial for understanding how the Golgi maintains its characteristic stacked cisternae structure and how this structure responds to various cellular stimuli or conditions. Compared to some conventional ceramide-based Golgi staining reagents, this compound has been noted to suppress non-specific localization to the endoplasmic reticulum, offering improved specificity for Golgi visualization.
The fluorescent properties of this compound make it suitable for monitoring the dynamic movements and rearrangements of the Golgi apparatus in live cells. nih.govnih.gov Time-lapse imaging experiments utilizing probes like this compound allow researchers to observe processes such as Golgi trafficking, fragmentation, and reassembly, which are essential for cellular functions like protein secretion and lipid transport. The dynamic morphological changes of the Golgi are known to be essential for its secretory function, and visualizing these dynamics in live cells with probes like this compound provides critical insights.
Real-time Imaging of Golgi Structure and Morphological Changes
Investigating Intracellular Transport and Trafficking Pathways
Given its prominent localization to the Golgi apparatus, a central hub in the secretory and endosomal pathways, this compound is implicitly valuable for investigating intracellular transport and trafficking pathways. nih.govnih.gov By visualizing the Golgi, researchers can infer information about the movement of molecules and vesicles through this organelle. While direct studies explicitly detailing this compound's use in tracking specific cargo were not found, its application as a Golgi marker is fundamental to studying pathways that involve transit through or modification within the Golgi, such as protein secretion, lipid trafficking, and the movement of components destined for the plasma membrane or lysosomes.
Analysis of Specific Cellular Interaction Studies
Beyond its Golgi localization, this compound has also been observed to bind to the outer leaflet of the plasma membrane, causing it to fluoresce. nih.govnih.gov This dual localization property could potentially be leveraged in studies investigating the interactions between the Golgi apparatus and the plasma membrane, or processes that involve dynamic exchanges between these two compartments. While specific research findings detailing cellular interaction studies solely based on this compound's dual localization were not extensively provided in the search results, the ability to visualize both the Golgi and the plasma membrane simultaneously in live cells offers a potential avenue for exploring their spatial and temporal relationships during various cellular events.
Contributions to Understanding Palmitoylation-Dependent Cellular Processes
This compound has made contributions to understanding palmitoylation-dependent cellular processes. nih.gov Research indicates that its localization, particularly to the Golgi apparatus, is dependent on S-palmitoylation. nih.gov Palmitoylation is a reversible lipid modification involving the attachment of fatty acids, such as palmitate, to cysteine residues of proteins. This modification plays a significant role in regulating protein localization, membrane association, and trafficking between cellular compartments, including the shuttling of proteins between the plasma membrane and the Golgi apparatus. The development and use of palmitoylation-dependent fluorescent probes, such as this compound, allow researchers to visualize and study the impact of palmitoylation on protein targeting and dynamics in live cells, thereby contributing to a better understanding of how this dynamic modification influences various cellular processes. nih.gov
Methodological Considerations and Advanced Imaging Techniques Utilizing Mgc 3me Fl
Integration with Advanced Microscopy Modalities for High-Resolution Imaging
The application of mgc(3Me)FL in cellular imaging is often coupled with advanced microscopy techniques to achieve high-resolution visualization of cellular components, notably the Golgi apparatus. Confocal microscopy is a commonly employed modality for imaging the Golgi apparatus using this compound. medchemexpress.comsmolecule.com Advanced microscopy facilities often provide infrastructure equipped with techniques ranging from fluorescent imaging to nanometre-scale high-resolution visualization technologies, including confocal and super-resolution microscopy, which are suitable for real-time imaging in cell cultures. medipol.edu.trfit.eduaugusta.educrg.euflorey.edu.au These techniques enable the acquisition of detailed spatial information and can be used to study the dynamics of labeled organelles within living cells.
Comparative Studies with Alternative Fluorescent Probes for Organelle Imaging
Fluorescent probes are essential tools for visualizing specific organelles within cells. Comparative studies are crucial for evaluating the specificity, performance, and limitations of different probes. While direct comprehensive comparative data specifically detailing this compound against a wide panel of probes in a single study is not extensively available in the provided search results, information on comparisons with related or alternative probes for organelle imaging exists.
Golgi-Specific Probes (e.g., mgc(3Me)DEAC, BODIPY-labeled Ceramide Derivatives, C6 NBD L-threo-ceramide, EE-Flipper 33)
This compound is described as a Golgi apparatus-selective fluorescent probe. funakoshi.co.jpinvivochem.com Another compound mentioned as a Golgi apparatus probe is mgc(3Me)DEAC, which is also a small-molecule fluorescent probe enabling visualization of the Golgi in living cells. medchemexpress.com
Ceramide-based reagents, such as BODIPY-labeled ceramide derivatives and C6 NBD L-threo-ceramide, are also utilized for Golgi imaging due to their trafficking pathways within the cell. Studies comparing GolgiSeeing™ (mgc3Me-FDA), the precursor to this compound, with a ceramide-based reagent like ceramide-FL have been conducted. funakoshi.co.jp In one comparison using confocal microscopy, GolgiSeeing™ allowed for clear distinction of the Golgi apparatus from the plasma membrane, and a wash-out step significantly reduced the plasma membrane signal. funakoshi.co.jp
Research on BODIPY-labeled ceramide derivatives indicates that these probes can accumulate in the Golgi apparatus or in non-lysosomal intracellular vesicles, and their subcellular distribution can be influenced by the attached fluorophore, not solely the sphingolipid moiety. ub.edu C6 NBD L-threo ceramide is described as a cell-permeable analog of ceramides (B1148491) that labels the Golgi apparatus and is metabolized to C6 NBD sphingomyelin (B164518) in certain cell types. bertin-bioreagent.com
While EE-Flipper 33 is listed as a Golgi-specific probe in the prompt, detailed comparative studies involving this compound and EE-Flipper 33 were not found in the provided search results.
Plasma Membrane-Specific Probes
Beyond its Golgi localization, this compound has also been noted to bind to the outer leaflet of the plasma membrane, resulting in plasma membrane fluorescence. invivochem.com This dual localization can be a consideration when interpreting imaging data.
In the context of plasma membrane probes, compounds like MemGraft-Cy3 and MemBright-488 are utilized for labeling the plasma membrane. biorxiv.orgcytoskeleton.com Comparative studies involving plasma membrane probes have evaluated properties such as resistance to serum and the ability to perform long-term imaging and cell tracking. For instance, a covalent labeling strategy using MemGraft-Cy3 showed better resistance to the presence of serum compared to a non-covalently binding reference probe like MemBright-488. biorxiv.org The distinct binding characteristics and localization of different plasma membrane probes highlight the importance of selecting appropriate tools based on experimental needs, especially when co-localizing signals with probes like this compound that may also exhibit plasma membrane fluorescence.
Experimental Design and Data Analysis in Live-Cell Research
Effective live-cell imaging experiments utilizing fluorescent probes like this compound require careful experimental design and robust data analysis. Key considerations in live-cell imaging experimental design include optimizing cell culture conditions, cell density, and gentle cell preparation techniques to maintain cell health and viability throughout the imaging period. numberanalytics.com The choice of microscopy technique and fluorescent probes should align with the specific research question and the cellular structures of interest. numberanalytics.com
Live-cell imaging allows for the observation of dynamic biological processes in real-time, providing insights into events such as protein trafficking and organelle movement. axionbiosystems.comthermofisher.com Data analysis in live-cell imaging involves extracting quantitative information from acquired images. axionbiosystems.com This can include image processing techniques to enhance quality and reduce noise, feature extraction such as fluorescence intensity or cell morphology, and subsequent analysis using statistical methods. numberanalytics.comaxionbiosystems.com
Future Research Directions and Unexplored Applications of Mgc 3me Fl
Expansion of Application Scope in Diverse Cellular Systems and Organisms
The successful application of mgc(3Me)FL in established cell lines like HeLa and MDCK highlights its potential for broader use. A key future direction involves systematically exploring its efficacy and specificity in a wider variety of cellular systems and organisms. Different cell types exhibit significant diversity in their morphology, function, and the dynamics of their organelles, including the Golgi apparatus. Investigating this compound staining in primary cells, stem cells, differentiated tissues, and cells under various physiological or pathological conditions would reveal its applicability in more complex biological contexts.
Furthermore, extending the use of this compound to live imaging in multicellular organisms, from simple models like C. elegans or Drosophila to more complex systems, presents significant opportunities. This would require optimizing probe delivery, concentration, and imaging protocols for each specific organism. Such studies could provide unprecedented insights into Golgi dynamics during development, cellular differentiation, tissue formation, and disease progression within a native environment.
Development of Modified Probe Variants for Enhanced Specificity or Multimodal Imaging
The modular design of this compound, comprising the myrGC3Me targeting motif and a fluorescein (B123965) fluorophore, allows for the potential development of modified probe variants nih.gov. Future research could focus on conjugating the myrGC3Me motif to different fluorophores spanning a broader spectrum of excitation and emission wavelengths. This would enable multicolor imaging experiments, allowing simultaneous visualization of the Golgi apparatus with other organelles or cellular structures stained with spectrally distinct probes.
Beyond standard fluorescence, developing variants compatible with advanced imaging techniques is another promising avenue. This could include probes optimized for super-resolution microscopy (e.g., STORM, STED) to study the ultrastructure and nanoscale dynamics of the Golgi, or probes incorporating functionalities for correlative light and electron microscopy (CLEM). Additionally, integrating other imaging modalities, such as incorporating a radiolabel or a tag for mass spectrometry, could lead to multimodal probes allowing for complementary biochemical analysis alongside imaging. Modifying the myrGC3Me motif itself could also be explored to potentially enhance Golgi specificity, reduce plasma membrane staining observed in some protocols, or alter the kinetics of palmitoylation and localization invivochem.com.
Advanced Mechanistic Insights into Palmitoylation-Dependent Targeting of Fluorescent Probes
While it is known that this compound localization is dependent on S-palmitoylation mediated by the myrGC3Me motif, a deeper mechanistic understanding is still needed nih.govinvivochem.com. Future research could employ biochemical and cell biological approaches to identify the specific palmitoyltransferases (PATs) responsible for acylating the myrGC3Me motif in the context of Golgi targeting. Investigating the role of specific cysteine residues within the motif and how the methylation of amide bonds influences palmitoylation efficiency and Golgi localization would provide crucial insights nih.gov.
Studies on the dynamics of palmitoylation and depalmitoylation of the probe could reveal the molecular mechanisms governing its residence time and movement within the Golgi membrane. Understanding how the probe interacts with specific lipid environments or protein components within the Golgi could further elucidate its targeting mechanism. Such detailed mechanistic studies would not only enhance the utility of this compound but also contribute to the broader understanding of protein palmitoylation and its role in organelle trafficking and function.
Potential for Functional Perturbation Studies Beyond Pure Visualization
While primarily designed as a visualization tool, the palmitoylation-dependent nature of this compound suggests potential for its use in functional perturbation studies. Although this is a more speculative area, future research could explore whether modified versions or specific concentrations of the probe could be used to subtly interfere with the palmitoylation machinery or disrupt Golgi-related processes.
For instance, a modified probe with altered palmitoylation kinetics or a motif that competes with endogenous protein substrates could potentially be used to probe the functional consequences of dynamic palmitoylation at the Golgi. This could involve studying the impact on protein trafficking, lipid sorting, or signaling pathways emanating from the Golgi. Careful design and validation would be crucial to ensure that any observed effects are due to specific perturbation rather than off-target effects or toxicity. Such studies could transition the use of this compound from purely observational to a tool for dissecting the functional roles of palmitoylation and Golgi dynamics in cellular processes.
Below is a summary of some key properties and applications of this compound based on current research:
| Property/Application | Description |
| Primary Target Organelle | Golgi apparatus nih.govinvivochem.com |
| Mechanism of Localization | S-palmitoylation of the myrGC3Me motif nih.govinvivochem.com |
| Probe Type | Small-molecule fluorescent probe nih.gov |
| Parent Compound | Derived from cell-permeable precursors like mgc(3Me)FDA via intracellular hydrolysis invivochem.com |
| Key Advantages | Simple and rapid staining protocol, high Golgi specificity, low cytotoxicity compared to ceramide probes nih.gov |
| Imaging Modality | Live-cell fluorescence microscopy nih.gov |
| Observed Dynamics | Applicable for visualizing dynamic changes in Golgi morphology and movement nih.gov |
| Additional Localization | Can also stain the plasma membrane, especially in non-wash protocols invivochem.com |
| Commercial Name | GolgiSeeing™ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
